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Compound of Interest

Compound Name:
4-[(5-Formyl-2-

methoxybenzyl)oxy]benzonitrile

CAS No.: 438530-94-0

Cat. No.: B448065

Get Quote

Executive Summary & Compound Profile
4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is a bi-aryl ether characterized by two

distinct aromatic systems linked via a methylene bridge. Its structural integrity is critical as it

contains three reactive handles: a nitrile (electrophile/precursor to amines/acids), an aldehyde

(reversible covalent binder/reductive amination handle), and a methoxy group (electronic

donor).

Formula:

Exact Mass: 267.0895 Da[1]

Molecular Weight: 267.28 g/mol [1][2]

Core Scaffold: 4-Cyanophenol ether linked to a Vanillin-derived moiety.

Synthesis & Retrosynthetic Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b448065#bc-rfq
https://www.benchchem.com/product/b448065/docs?utm_src=pdf-body#technical-guide-structure-elucidation-of-4-5-formyl-2-methoxybenzyl-oxy-benzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzonitrile
https://www.bldpharm.com/products/438530-94-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To elucidate the structure with authority, one must understand the causality of its formation.[1]

The most robust route employs a Williamson Ether Synthesis under basic conditions.

Reaction Pathway
The synthesis couples 4-Hydroxybenzonitrile (Nucleophile) with 3-Chloromethyl-4-

methoxybenzaldehyde (Electrophile).[1] Note: The nomenclature "3-chloromethyl-4-methoxy"

corresponds to the "5-formyl-2-methoxy" numbering in the final product product relative to the

benzyl attachment.[1]

Critical Process Parameter (CPP): The reaction requires a polar aprotic solvent (DMF or NMP)

and a mild base (

) to prevent the Cannizzaro reaction or benzoin condensation of the aldehyde moiety.

Visualization: Synthetic Workflow
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Figure 1: Convergent synthesis pathway via SN2 nucleophilic substitution.

Analytical Characterization & Structure Elucidation
The following data sets constitute a self-validating system. If any peak deviates from these

ranges, the structure is compromised (e.g., oxidation of aldehyde to acid, or hydrolysis of nitrile

to amide).

Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first "fingerprint" validation.
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Functional Group
Frequency (

)
Diagnostic Feature

Nitrile (C≡N) 2220 - 2230
Sharp, medium intensity.[1]

Distinctive for benzonitriles.[1]

Aldehyde (C=O) 1680 - 1700

Strong stretch. Lower

frequency than esters due to

conjugation.

Aldehyde (C-H) 2750 & 2850
"Fermi Doublet". Critical to

distinguish CHO from ketones.

Ether (C-O-C) 1240 - 1260
Strong, broad stretch (Aryl-

Alkyl ether).

Nuclear Magnetic Resonance (NMR) Strategy
The 1H NMR spectrum is the definitive proof of structure. We observe two distinct spin

systems: the AA'BB' system of the benzonitrile and the 1,2,4-trisubstituted pattern of the benzyl

ring.

Predicted 1H NMR Data (DMSO-

, 400 MHz)
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Position (ppm) Mult. Integ.
Assignment
Logic

CHO 9.85 - 9.95 s 1H

Deshielded

aldehydic proton.

[1]

Ar-H

(Benzonitrile)
7.82 d 2H

Ortho to CN

(Electron

Withdrawing).

AA'BB' system.

Ar-H (Benzyl) 7.75 dd 1H

H-6 (Ortho to

CHO, Meta to

OMe).

Ar-H (Benzyl) 7.65 d 1H
H-4 (Ortho to

CHO).

Ar-H

(Benzonitrile)
7.20 d 2H

Ortho to Ether

(Electron

Donating).[1]

Shielded.

Ar-H (Benzyl) 7.15 d 1H
H-3 (Ortho to

OMe).

O-CH2-Ar 5.25 s 2H

Benzylic

methylene.

Shifted downfield

by O-Ar.

O-CH3 3.90 s 3H
Methoxy group.

[1]

13C NMR Key Shifts (100 MHz)
Carbonyl (C=O): ~191.0 ppm

Nitrile (CN): ~119.0 ppm
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Methoxy (OCH3): ~56.0 ppm

Benzylic (CH2): ~69.5 ppm

Mass Spectrometry (HRMS) Protocol
Ionization Mode: ESI(+) (Electrospray Ionization).

Target Ion:

or

.[1]

Expected m/z:

Fragmentation Pattern: Look for loss of the benzyl fragment (tropylium ion derivative) at m/z

~149 (methoxy-formyl-benzyl cation).

Experimental Validation Protocol
To replicate this synthesis and analysis, follow this standardized workflow.

Step 1: Coupling Reaction[1][3]
Charge a reaction vessel with 4-Hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 vol).

Add Potassium Carbonate (

, 2.0 eq).[1] Stir at RT for 30 min to ensure phenoxide formation.

Add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.05 eq) dropwise.

Note: The halide is often supplied as 2-(chloromethyl)-4-formylanisole; ensure

regiospecificity.

Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

Endpoint: Disappearance of the phenol spot (Rf ~0.2).
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Step 2: Work-up & Isolation[1]
Quench the reaction by pouring into ice-cold water (20 vol). The product should precipitate

as a white/off-white solid.[1]

Filter the solid.[1] Wash with water (

vol) to remove DMF and inorganic salts.[1]

Wash with cold Ethanol (2 vol) to remove unreacted aldehyde halide.

Dry under vacuum at 45°C.

Step 3: Purity Check
Dissolve 1 mg in Acetonitrile for HPLC.

Column: C18 Reverse Phase.[1]

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm (Aldehyde).[1]

Structural Connectivity Visualization
The following diagram maps the logical flow of structure determination, linking spectral signals

to specific structural fragments.

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile

Fragment A:
Benzonitrile Ring

Fragment B:
Formyl-Methoxy-Benzyl

Linker:
Ether Methylene (-O-CH2-)

IR: 2220 cm-1
(CN Stretch)

1H NMR: AA'BB' System
(7.20, 7.82 ppm)

1H NMR: 9.90 ppm (s)
(Aldehyde)

1H NMR: 5.25 ppm (s)
(Benzylic CH2)
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Figure 2: Analytical correlation map linking structural moieties to spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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